molecular formula C13H12O5 B3270307 Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate CAS No. 52400-12-1

Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B3270307
CAS No.: 52400-12-1
M. Wt: 248.23 g/mol
InChI Key: UJGGRQJMFFQDOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate belongs to the class of organic compounds known as 7-hydroxycoumarins . These are coumarins that contain one or more hydroxyl groups attached to the C7 position of the coumarin skeleton .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C12H10O5/c1-2-16-11(14)9-5-7-3-4-8(13)6-10(7)17-12(9)15/h3-6,13H,2H2,1H3 . This indicates the presence of 12 carbon atoms, 10 hydrogen atoms, and 5 oxygen atoms in the molecule .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 234.21 . It is a solid at room temperature and should be stored in a sealed container in a dry place, preferably in a freezer, under -20C .

Properties

IUPAC Name

ethyl 7-hydroxy-5-methyl-2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5/c1-3-17-12(15)10-6-9-7(2)4-8(14)5-11(9)18-13(10)16/h4-6,14H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGGRQJMFFQDOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(C=C2C)O)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate
Reactant of Route 2
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Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate
Reactant of Route 3
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Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate
Reactant of Route 4
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Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate
Reactant of Route 5
Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate
Reactant of Route 6
Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate

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